molecular formula C13H13NO4 B1453103 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid CAS No. 860720-79-2

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid

Cat. No.: B1453103
CAS No.: 860720-79-2
M. Wt: 247.25 g/mol
InChI Key: CNMYJOASVCUDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is characterized by the presence of an ethoxy group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid group at the 2-position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 4-ethoxy-6-methoxyquinoline-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of 4-ethoxyaniline with ethyl acetoacetate, followed by cyclization and subsequent methoxylation . The reaction conditions typically involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Properties

IUPAC Name

4-ethoxy-6-methoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-12-7-11(13(15)16)14-10-5-4-8(17-2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMYJOASVCUDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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